Icosa-5,7,11,14-tetraenoic acid

Description

Definition and Classification in Lipid Biochemistry

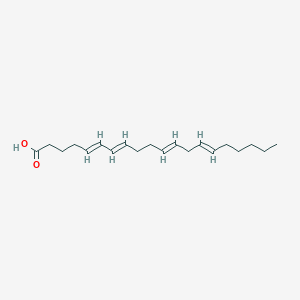

Icosa-5,7,11,14-tetraenoic acid is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and four double bonds located at positions 5, 7, 11, and 14. Its molecular formula is $$ \text{C}{20}\text{H}{32}\text{O}_2 $$, and it belongs to the eicosatetraenoic acid family, which comprises 20-carbon molecules with four double bonds. Structurally, it is classified as a non-methylene-interrupted (NMI) fatty acid due to the irregular spacing between its double bonds, distinguishing it from more common PUFAs like arachidonic acid (5,8,11,14-eicosatetraenoic acid). The compound’s IUPAC name is (5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid, reflecting the trans configuration of its double bonds in some stereoisomeric forms.

Table 1: Key Structural and Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{32}\text{O}_2 $$ |

| Molecular Weight | 304.5 g/mol |

| Double Bond Positions | 5, 7, 11, 14 |

| Classification | Non-methylene-interrupted (NMI) polyunsaturated fatty acid |

| IUPAC Name | (5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid |

Historical Context in Fatty Acid Research

The discovery of this compound emerged from mid-20th-century investigations into unusual fatty acids in marine organisms and synthetic lipid derivatives. Early studies on NMI fatty acids in mollusks and algae revealed structures with irregular double-bond spacing, challenging traditional classifications of PUFAs. PubChem records indicate its formal registration in 2006, though its characterization in biological systems lagged behind more abundant eicosanoids like arachidonic acid. Research accelerated in the 21st century with advancements in lipidomics, enabling precise identification of its role in specialized pro-resolving mediators (SPMs) and inflammatory pathways.

Taxonomic Position within Eicosatetraenoic Acids

Eicosatetraenoic acids are categorized by double-bond positioning and omega classification. This compound is distinct from omega-6 arachidonic acid (5,8,11,14) and omega-3 8,11,14,17-eicosatetraenoic acid. Its unique 5,7,11,14 configuration places it outside conventional omega-nomenclature frameworks, instead aligning it with NMI fatty acids found in marine invertebrates and microalgae. This structural irregularity impacts its biochemical reactivity, as the conjugated 5,7-diene system may influence oxidation kinetics compared to methylene-interrupted analogs.

Table 2: Comparison with Related Eicosatetraenoic Acids

| Compound | Double Bond Positions | Omega Classification | Natural Sources |

|---|---|---|---|

| Arachidonic Acid | 5,8,11,14 | ω-6 | Animal tissues, algae |

| 8,11,14,17-Eicosatetraenoic Acid | 8,11,14,17 | ω-3 | Marine microalgae |

| This compound | 5,7,11,14 | NMI | Marine invertebrates, diatoms |

Significance in Biological Systems

This compound serves as a precursor for bioactive lipid mediators. For example, its 9-hydroxy derivative, 9(R)-hydroxy-5(Z),7(E),11(Z),14(Z)-eicosatetraenoic acid, exhibits anti-inflammatory properties by modulating leukocyte activity. In microalgae such as Cylindrotheca closterium, structurally related trihydroxy derivatives (e.g., 14S/R,17R,18R-trihydroxy-eicosatetraenoic acid) function as specialized pro-resolving mediators, promoting the clearance of pathogens and apoptotic cells. The compound’s conjugated diene system at positions 5–7 may also enhance its susceptibility to enzymatic oxidation, potentially generating signaling molecules distinct from those derived from arachidonic acid.

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-16H,2-5,8,11-12,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,14-13+,16-15+ |

InChI Key |

YRXMSYDYSCKHMI-BYUQSWDKSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC/C=C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCC=CC=CCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between icosa-5,7,11,14-tetraenoic acid and related PUFAs:

Metabolic Pathways and Enzymatic Interactions

- This compound: Likely derived from AA via non-enzymatic isomerization or specific hydroxylation (e.g., neutrophil-mediated oxidation to 9-HETE) .

- AA: Synthesized from linoleic acid via Δ6- and Δ5-desaturases; incorporated into phospholipids and released by phospholipase A2 during inflammation .

- EPA/DHA: Derived from α-linolenic acid (ALA) via elongation/desaturation; inhibit AA metabolism, reducing pro-inflammatory eicosanoids .

- Docosa-7,10,13,16-tetraenoic acid: Converted to AA in mitochondria, highlighting inter-organelle cycling of PUFAs .

Q & A

Q. What are the structural features of Icosa-5,7,11,14-tetraenoic acid, and how do they influence its biological activity?

this compound is a polyunsaturated fatty acid with four cis double bonds at positions 5, 7, 11, and 13. The conjugated diene system (5,7 double bonds) and non-conjugated positions (11,14) confer distinct reactivity and fluidity, enabling selective interactions with enzymes like lipoxygenases and cyclooxygenases . This structural configuration modulates its role in inflammatory pathways, such as regulating neutrophil chemotaxis and eicosanoid production .

Q. What experimental protocols are recommended for synthesizing this compound and its derivatives?

Synthesis typically involves multi-step organic reactions, including selective hydrogenation and hydroxylation. For example, enzymatic oxidation of arachidonic acid derivatives using neutrophil homogenates can yield hydroxylated variants like 9-hydroxythis compound (9-HETE) . Bioengineering approaches, such as using genetically modified microbes for fermentation, are also employed for scalable production . Purity validation requires techniques like reverse-phase HPLC and NMR spectroscopy .

Q. How does this compound differ structurally and functionally from arachidonic acid (5,8,11,14-tetraenoic acid)?

While both are 20-carbon polyunsaturated fatty acids, the double bond positions differ: arachidonic acid has 5,8,11,14 (non-conjugated) vs. 5,7,11,14 (partially conjugated) in the target compound. This alters substrate specificity for enzymes—arachidonic acid is a primary precursor for prostaglandins, whereas this compound derivatives (e.g., 9-HETE) exhibit unique chemotactic activity in neutrophils .

Advanced Research Questions

Q. What methodological challenges arise in isolating and characterizing isomers of hydroxylated this compound?

Isomer separation is complicated by similar polarity and retention times. High-resolution LC-MS with chiral columns or derivatization (e.g., methyl ester formation) improves separation . Confirming double bond geometry requires NOESY NMR or gas chromatography coupled with electron ionization MS . For example, 9-HETE and 8-HETE isomers were differentiated via neutrophil chemotaxis assays, where 5-HETE showed higher potency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often stem from assay conditions (e.g., enzyme sources, cell types). Standardizing in vitro models (e.g., human neutrophil homogenates for HETE production) and using isotopically labeled substrates (e.g., [³H]-arachidonic acid) improves reproducibility . Meta-analyses comparing receptor binding affinities (e.g., GPCR vs. nuclear receptors) across studies can clarify context-dependent effects .

Q. What strategies optimize the stability of this compound during storage and in vivo experiments?

Oxidative degradation is minimized by storing compounds under inert gas (argon) at −80°C and adding antioxidants (e.g., BHT). For in vivo studies, encapsulation in lipid nanoparticles or covalent modification (e.g., hydrolysis-resistant analogs) enhances bioavailability . Stability assays using LC-MS to monitor degradation products (e.g., peroxides) are critical .

Data Analysis and Reproducibility

Q. What analytical methods are essential for quantifying this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity and specificity. For example, quantifying 16-HETE in plasma requires solid-phase extraction (C18 columns) and deuterated internal standards (e.g., 16-HETE-d4) to correct for matrix effects . Data validation should include recovery rates and inter-day precision tests .

Q. How should researchers address variability in enzymatic activity assays involving this compound?

Enzyme source consistency is critical (e.g., recombinant vs. tissue-derived lipoxygenases). Kinetic parameters (Km, Vmax) should be calculated under saturating substrate conditions, and negative controls (e.g., enzyme inhibitors like indomethacin) must be included . Statistical tools like ANOVA or mixed-effects models account for batch-to-batch variability .

Comparative Table: Key Derivatives and Their Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.